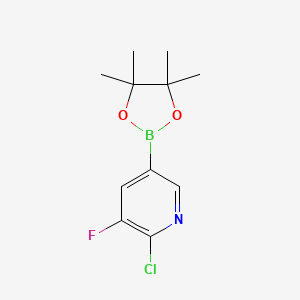
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one
Descripción general
Descripción
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one is an organic compound with a complex structure that includes a naphthalene core substituted with a methoxy-benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a naphthalene derivative with a methoxy-benzyloxy group under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may use reagents like halogens or organometallic compounds under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its use. For example, in a biological setting, it might inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Methoxy-benzyloxy)-benzo[c]chromen-6-one: This compound has a similar structure but includes a chromen ring.
4-Methoxy-benzyloxy-2-butanal: Another related compound used in synthetic chemistry.
Uniqueness
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-20-15-7-5-13(6-8-15)12-21-16-9-10-17-14(11-16)3-2-4-18(17)19/h5-11H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFMVXPROPQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)







![N-[(2,4-DIFLUOROPHENYL)METHYL]-1-(2,2-DIMETHYLPROPANOYL)-4-METHYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B1463859.png)


![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B1463862.png)

